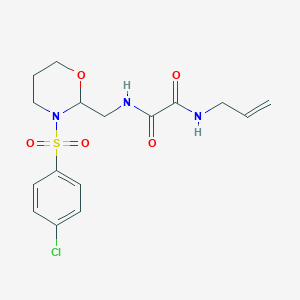

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 872986-98-6

Cat. No.: VC7683176

Molecular Formula: C16H20ClN3O5S

Molecular Weight: 401.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872986-98-6 |

|---|---|

| Molecular Formula | C16H20ClN3O5S |

| Molecular Weight | 401.86 |

| IUPAC Name | N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |

| Standard InChI | InChI=1S/C16H20ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22) |

| Standard InChI Key | AIXCPEQQVUPODO-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Overview of the Compound

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural components. It belongs to the class of oxalamides, which are derivatives of oxalic acid containing amide functional groups. The compound integrates an allyl group, a sulfonamide moiety, and an oxazinan ring, making it a potential candidate for various chemical and biological applications.

Synthesis

The synthesis of N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves multi-step organic reactions:

-

Formation of the Oxazinan Ring: This step typically involves cyclization reactions using appropriate precursors.

-

Introduction of the Sulfonamide Group: Chlorophenyl sulfonyl chloride reacts with the oxazinan derivative under controlled conditions.

-

Alkylation and Oxalamide Formation: Allylation occurs at N1, followed by coupling with oxalic acid derivatives to form the final compound.

Applications and Research Potential

This compound's structural complexity suggests potential in various fields:

-

Pharmaceutical Research:

-

Material Science:

-

The compound's stability could make it useful in designing novel materials or catalysts.

-

-

Structure-Activity Relationship (SAR) Studies:

Analytical Characterization

The characterization of this compound can be achieved using advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide insights into chemical shifts corresponding to functional groups.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Identifies characteristic bonds such as C=O (amide), S=O (sulfonamide), and C=C (allyl group).

-

Table 2: Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR | Peaks for allyl protons and oxazinan carbons |

| IR | Amide C=O (~1650 cm), S=O (~1150 cm) |

| MS | Molecular ion peak at ~360 m/z |

Future Directions:

-

Conduct SAR studies to optimize bioactivity.

-

Explore its role as a ligand in coordination chemistry.

-

Evaluate its environmental stability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume